Carboxylic acids are versatile organic compounds used in various areas such as organic synthesis . They are involved in many important reactions, such as substitution, elimination, oxidation, and coupling . They can be natural and synthetic, can be extracted or synthesized, and present a highly polar chemical structure .
In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids like tartaric acid, maleic acid, and malic acid have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .
In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc . They are used in the production of both synthetic and natural polymers .
This is a derivative of 2,2-Dimethylcyclopentane-1-carboxylic acid, where an amino group has been added .
This is another derivative of 2,2-Dimethylcyclopentane-1-carboxylic acid, where the methyl groups are on the third carbon instead of the second .
2,2-Dimethylcyclopentane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclopentane ring with two methyl groups at the second carbon and a carboxylic acid functional group at the first carbon. Its molecular formula is with a molecular weight of approximately 142.20 g/mol. This compound appears as a white powder and is soluble in organic solvents but has limited solubility in water .
These reactions are essential for synthesizing derivatives and exploring its reactivity in organic chemistry .
The synthesis of 2,2-dimethylcyclopentane-1-carboxylic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound for research and industrial applications .
2,2-Dimethylcyclopentane-1-carboxylic acid finds applications in various fields:
The compound's properties make it a candidate for further exploration in these areas .
Interaction studies involving 2,2-dimethylcyclopentane-1-carboxylic acid are crucial for understanding its behavior in biological systems. These studies typically focus on:
Such investigations are essential for determining its viability as a therapeutic agent or industrial chemical .
Several compounds share structural similarities with 2,2-dimethylcyclopentane-1-carboxylic acid. Here are some examples:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | Fewer methyl groups; simpler structure |
| 3-Methylcyclopentane-1-carboxylic acid | C7H12O2 | Different position of the methyl group |
| 2,3-Dimethylcyclopentane-1-carboxylic acid | C8H14O2 | Methyl groups at different positions |
The uniqueness of 2,2-dimethylcyclopentane-1-carboxylic acid lies in its specific arrangement of substituents on the cyclopentane ring, which may confer distinct physical and chemical properties compared to its analogs. This structural configuration could influence its reactivity and potential biological activity, making it a subject of interest for further research .
Classical ring contraction methodologies provide a direct route to cyclopentane carboxylic acid derivatives from readily available cyclohexane precursors. These approaches rely on the principle of carbon-carbon bond reorganization to achieve the desired five-membered ring system.
The Favorskii rearrangement stands as the most established classical approach for ring contraction from cyclohexanone derivatives to cyclopentane carboxylic acids [1] [2] [3]. This base-promoted rearrangement of alpha-halo ketones proceeds through a cyclopropanone intermediate, ultimately yielding carboxylic acid derivatives with concomitant ring contraction [2].
The reaction mechanism involves enolate formation away from the halogen atom, followed by intramolecular cyclization to form a cyclopropanone intermediate [2]. Nucleophilic attack by hydroxide or alkoxide bases opens the strained three-membered ring, leading to the ring-contracted carboxylic acid or ester product [3]. When applied to 2-chlorocyclohexanone with sodium methoxide in ethanol, this methodology produces ethyl cyclopentanecarboxylate as the primary product [3].
Research has demonstrated that this methodology achieves yields ranging from 70-85% under optimized conditions [2] [3]. The reaction typically employs sodium hydroxide or sodium ethoxide as the base, with reflux conditions in alcoholic solvents providing optimal results [1]. The high regioselectivity observed in this transformation makes it particularly valuable for constructing substituted cyclopentane derivatives.
Modern developments in metal-catalyzed ring contraction have expanded the scope of cyclohexane to cyclopentane transformations [4]. Platinum-loaded solid acid catalysts demonstrate remarkable efficiency in promoting ring contraction of methylcyclohexane to isomeric mixtures of alkylcyclopentanes [4]. These heterogeneous catalyst systems operate under elevated temperatures (300-400°C) and provide excellent conversion rates with yields typically ranging from 75-90% [4].
The acid-catalyzed isomerization mechanism involves carbocation intermediates that undergo rearrangement through migration of alkyl groups [4]. The selectivity of these transformations can be tuned by modifying the acid strength, pore structure, and metal loading of the catalyst system. This methodology proves particularly valuable for producing dimethylcyclopentane derivatives, though subsequent functionalization is required to introduce the carboxylic acid group.
Several alternative ring contraction approaches have emerged from synthetic methodology development. Photochemical ring contraction of cyclobutanone derivatives provides access to substituted cyclopentanones in yields of 85-95% [5]. These methodologies employ pinacol-type rearrangements involving migration of stereoelectronically disfavored cyclobutane bonds [6].
Base-promoted ring contraction from diketone precursors represents another viable approach [6]. Starting from diethyl ketone derivatives, this methodology constructs appropriately substituted cyclopentane rings through carbinol formation, diene conversion, and subsequent photochemical cyclization [6]. The overall yields for these multi-step sequences typically range from 65-75%.
| Method | Starting Material | Product | Typical Yield (%) | Key Conditions |
|---|---|---|---|---|
| Favorskii Rearrangement of 2-chlorocyclohexanone | 2-chlorocyclohexanone | Cyclopentanecarboxylic acid | 70-85 | NaOH/EtOH, reflux |
| Ring contraction via acid-catalyzed isomerization | Methylcyclohexane | Dimethylcyclopentanes | 60-80 | Acid catalyst, elevated temperature |
| Metal-catalyzed ring contraction (platinum-loaded solid acids) | Cyclohexane derivatives | Alkylcyclopentanes | 75-90 | Pt/solid acid, 300-400°C |
| Photocatalyzed ring contraction of cyclobutanone derivatives | Alkoxy-cyclobutane derivatives | Substituted cyclopentanones | 85-95 | Photochemical irradiation |
| Base-promoted ring contraction from diketone precursors | Diethyl ketone derivatives | Substituted cyclopentanones | 65-75 | Base-catalyzed rearrangement |
Functional group interconversion strategies provide essential methodologies for transforming existing cyclopentane derivatives into the target carboxylic acid. These approaches focus on converting readily available functional groups into carboxylic acids through well-established chemical transformations [7] [8] [9].
Ester hydrolysis represents the most direct and reliable method for carboxylic acid formation from cyclopentane esters [10]. Acid-catalyzed hydrolysis employs strong acids such as hydrochloric acid or sulfuric acid in aqueous solution under reflux conditions [10]. The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent elimination of the alcohol [10].
This methodology achieves yields of 85-95% with excellent selectivity for carboxylic acid formation [10]. The reaction conditions are relatively mild and tolerate a wide range of substituents on the cyclopentane ring. Base-catalyzed hydrolysis using sodium hydroxide or potassium hydroxide provides an alternative approach, particularly useful when acid-sensitive groups are present in the substrate [10].
Nitrile hydrolysis offers another reliable route to carboxylic acids from corresponding nitrile derivatives [11]. Both acid-catalyzed and base-catalyzed mechanisms proceed through amide intermediates, ultimately yielding carboxylic acids upon complete hydrolysis [11]. The acid-catalyzed pathway involves protonation of the nitrogen atom, making the carbon more susceptible to nucleophilic attack by water [11].
Research has shown that nitrile hydrolysis typically achieves yields of 75-90% under optimized conditions [11]. The reaction requires elevated temperatures and extended reaction times but provides high selectivity for carboxylic acid formation. This methodology proves particularly valuable when starting from 2,2-dimethylcyclopentane-1-carbonitrile, which can be prepared through various synthetic routes .
Oxidation of primary alcohols and aldehydes provides alternative pathways to carboxylic acids [13]. These transformations employ oxidizing agents such as potassium permanganate, chromium trioxide, or Jones reagent [13]. Primary alcohol oxidation typically proceeds through aldehyde intermediates, requiring carefully controlled conditions to achieve complete oxidation to the carboxylic acid [13].
The yields for oxidative transformations range from 75-95%, depending on the oxidizing agent and reaction conditions employed [13]. Selectivity varies with the oxidation system, with some methods providing moderate selectivity due to over-oxidation or side reactions [13]. These methodologies prove most useful when combined with other synthetic strategies to construct the required substitution pattern.
| Transformation | Starting Functional Group | Reagents/Conditions | Typical Yield (%) | Selectivity |
|---|---|---|---|---|
| Ester hydrolysis to carboxylic acid | Ester (-COOEt) | H3O+/H2SO4 + H2O, reflux | 85-95 | High |
| Nitrile hydrolysis to carboxylic acid | Nitrile (-CN) | H3O+ or OH-, H2O, heat | 75-90 | High |
| Aldehyde oxidation to carboxylic acid | Aldehyde (-CHO) | KMnO4, CrO3, or Jones reagent | 80-95 | Moderate-High |
| Alcohol oxidation to carboxylic acid | Primary alcohol (-CH2OH) | KMnO4, CrO3, or PCC/PDC | 75-90 | Moderate |
| Amide hydrolysis to carboxylic acid | Amide (-CONH2) | H3O+ or OH-, H2O, heat | 70-85 | High |
Modern catalytic asymmetric synthesis techniques represent the forefront of methodology development for constructing chiral cyclopentane derivatives with high enantioselectivity and efficiency. These approaches leverage sophisticated catalyst systems to achieve precise stereochemical control while maintaining synthetic practicality.
Recent advances in nickel catalysis have enabled highly enantioselective synthesis of cyclopentanes bearing chiral quaternary carbon stereocenters [14]. The most successful system employs nickel(0) complexes with chiral monophosphine ligands, particularly the (S)-BIDIME ligand system [14]. This methodology achieves reductive cyclization of trisubstituted allylic siloxanes through carbon-carbon bond formation with exceptional stereochemical control.
The reaction proceeds through oxidative addition of the alkyne to the nickel center, followed by migratory insertion and reductive elimination to form the cyclopentane ring [14]. Enantioselectivities exceeding 99% enantiomeric excess have been achieved with yields ranging from 85-96% [14]. The diastereoselectivity is outstanding, with ratios greater than 99:1 commonly observed [14]. This methodology demonstrates broad substrate scope and tolerates various functional groups.
Rhodium catalysis provides powerful methodologies for asymmetric cyclopentane synthesis through carbon-hydrogen functionalization [15]. Chiral rhodium complexes, particularly those based on chiral cyclopentadienyl ligands (Rh-JasCp complexes), enable enantioselective synthesis of five-membered ring atropisomers [15]. These catalysts facilitate carbon-hydrogen bond activation followed by cyclization to form the desired cyclopentane framework.
The enantioselectivities achieved with these systems typically range from 85-95% enantiomeric excess, with yields of 70-85% [15]. The reaction conditions are relatively mild, operating at ambient or slightly elevated temperatures. This methodology proves particularly valuable for constructing complex substitution patterns that would be difficult to achieve through classical approaches.
Palladium catalysis offers versatile approaches to cyclopentane synthesis through arylative cyclization reactions [16]. These methodologies employ palladium(0) complexes with monophosphine ligands to promote cyclization of allenyl enones with arylboronic acids [16]. The regioselectivity depends on the tether length, with different substitution patterns accessible through careful substrate design.
Yields for these transformations typically range from 75-90%, with moderate to good enantioselectivity (70-90% enantiomeric excess) [16]. The methodology demonstrates broad functional group tolerance and provides access to highly functionalized cyclopentane derivatives. The mild reaction conditions and operational simplicity make this approach attractive for synthetic applications.
Organocatalytic approaches have emerged as powerful alternatives to metal-catalyzed methodologies [17] [18]. The most successful systems combine multiple catalytic modes, such as Brønsted base catalysis with N-heterocyclic carbene catalysis [18]. These dual catalytic systems enable complex transformations such as intramolecular double cyclization reactions with excellent stereochemical control.
Research has demonstrated that organocatalytic systems can achieve enantioselectivities of 90-98% enantiomeric excess with yields ranging from 60-85% [18]. The absence of transition metals makes these methodologies particularly attractive for pharmaceutical applications where metal contamination must be minimized. The catalyst systems are often readily available and can be prepared from simple starting materials.
Sophisticated cascade reactions enable rapid construction of complex cyclopentane frameworks through multi-bond-forming sequences [19] [20]. Dirhodium tetracarboxylate catalysts with chiral auxiliaries promote annulation cascades of vinyldiazoacetates with remarkable efficiency [20]. These reactions construct cyclopentanes with up to four stereogenic centers in a single transformation.
The stereochemical outcomes are exceptional, with diastereoselectivities greater than 30:1 and enantioselectivities of 95-99% enantiomeric excess commonly achieved [20]. Yields range from 85-89% for the multi-step cascade sequence [20]. The synthetic utility of these methodologies is demonstrated through their application in natural product synthesis and complex molecule construction.
| Catalyst System | Reaction Type | Substrate Class | Enantioselectivity (% ee) | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|---|
| Ni(cod)2 + (S)-BIDIME ligand | Reductive cyclization | Trisubstituted allylic siloxanes | >99 | 85-96 | >99:1 |
| Rh-JasCp complex | C-H functionalization | Five-membered heterocycles | 85-95 | 70-85 | Variable |
| Pd(0)/monophosphine catalyst | Arylative cyclization | Allenyl enones | 70-90 | 75-90 | Moderate |
| Chiral organocatalysts (NHC + Brønsted base) | Intramolecular double cyclization | ortho-substituted cinnamaldehydes | 90-98 | 60-85 | Excellent |
| Dirhodium tetracarboxylate + chiral auxiliary | Annulation cascade | Vinyldiazoacetates | 95-99 | 85-89 | >30:1 |
The thermodynamic stability and phase behavior of 2,2-dimethylcyclopentane-1-carboxylic acid reflect the structural characteristics imposed by the cyclopentane ring system with geminal dimethyl substitution. Experimental data indicate a boiling point of 227.8°C at 760 mmHg [1], which is significantly higher than the parent cyclopentanecarboxylic acid (216°C) [2] [3]. This elevation in boiling point can be attributed to the increased molecular weight and enhanced van der Waals interactions resulting from the two methyl substituents at the 2-position.
Alternative measurements under reduced pressure conditions show a boiling point range of 83-85°C at 2 Torr [4], providing valuable data for distillation processes under vacuum conditions. The substantial difference between atmospheric and reduced pressure boiling points indicates normal volatility characteristics expected for medium-molecular-weight carboxylic acids.
The density has been experimentally determined as 1.02 g/cm³ [1], with predictive calculations yielding a similar value of 1.020±0.06 g/cm³ [4]. This density is consistent with other substituted cycloalkane carboxylic acids, reflecting the compact nature of the cyclopentane ring system with methyl substituents.
Flash point data indicates a value of 107.3°C [1], classifying the compound as a combustible liquid under standard fire safety protocols. This thermal stability parameter is crucial for handling and storage considerations in laboratory and industrial applications.
Comparative analysis with structural analogs reveals that the 1,2-dimethylcyclopentane-1-carboxylic acid isomer exhibits a higher boiling point of 245°C [5] and a significantly higher melting point range of 89-91°C [5]. These differences highlight the substantial impact of methyl group positioning on the physical properties of cyclopentanecarboxylic acid derivatives.
The solubility characteristics of 2,2-dimethylcyclopentane-1-carboxylic acid are governed by the balance between the hydrophilic carboxyl functional group and the hydrophobic cyclopentane ring system with geminal dimethyl substitution. Water solubility is limited [6] [7], primarily due to the substantial hydrophobic contribution of the substituted cyclopentane moiety, which overwhelms the hydrophilic nature of the carboxylic acid group.
The limited aqueous solubility can be understood through comparison with simpler carboxylic acids. While cyclopentanecarboxylic acid demonstrates moderate water solubility [8], the addition of two methyl groups at the 2-position significantly increases the hydrophobic character of the molecule. This structural modification creates steric hindrance around the carboxyl group and increases the overall lipophilic character of the compound.
Organic solvent solubility characteristics indicate good compatibility with most organic solvents [7], including alcohols, ethers, and chlorinated solvents. This enhanced organic solubility is consistent with the increased hydrophobic character imparted by the dimethyl substitution pattern. The compound's solubility in organic media makes it suitable for various synthetic transformations and analytical procedures requiring non-aqueous conditions.
Partition coefficient data (LogP) for 2,2-dimethylcyclopentane-1-carboxylic acid are not experimentally available in the current literature. However, predictive models for carboxylic acids suggest that the LogP value would be positive, indicating preferential partitioning into organic phases over aqueous media. The quantitative structure-property relationship (QSPR) studies on saturated monocarboxylic acids [9] [10] provide computational approaches for estimating partition coefficients based on molecular descriptors including Platt index, volume, and maximum projection area parameters.
Solubility behavior is expected to be pH-dependent due to the ionizable carboxyl group [11]. At neutral to basic pH conditions, deprotonation of the carboxylic acid would form the corresponding carboxylate anion, potentially enhancing water solubility through improved ionic interactions with the aqueous medium. Conversely, under acidic conditions where the carboxyl group remains protonated, minimal water solubility would be observed.
The acid dissociation behavior of 2,2-dimethylcyclopentane-1-carboxylic acid follows typical patterns observed for substituted aliphatic carboxylic acids. Predictive calculations indicate a pKa value of 5.01±0.40 [4], which falls within the expected range for cycloalkyl carboxylic acids and is consistent with similar structural analogs.
Comparative analysis with related compounds provides context for this predicted pKa value. Cyclopentanecarboxylic acid exhibits a pKa of 4.99 [2] [12], while 2,2-dimethylcyclopropane carboxylic acid shows a pKa of 4.99±0.22 [13]. The similarity in these values suggests that the geminal dimethyl substitution at the 2-position does not significantly alter the intrinsic acidity of the carboxyl group compared to the unsubstituted parent compound.
The lack of significant pKa modification by the dimethyl substitution can be understood through electronic and steric considerations. The methyl groups at the 2-position are separated from the carboxyl carbon by one methylene unit, limiting their inductive electronic effects on the carboxyl group's ionization behavior. Inductive effects in carboxylic acids decrease substantially with distance from the carboxyl group [14] [15], and the 2-position substitution represents a relatively remote location for electronic influence.
pH-dependent behavior of the compound would follow standard carboxylic acid ionization patterns. At pH values significantly below the pKa (approximately pH < 3), the compound would exist predominantly in its protonated, neutral form. At physiological pH (7.4), the compound would be extensively ionized, existing primarily as the carboxylate anion. This ionization behavior has important implications for biological activity, membrane permeability, and pharmaceutical applications.
The ionization state significantly influences solubility characteristics. At low pH, the neutral form exhibits minimal water solubility due to the hydrophobic ring system. Upon ionization at higher pH values, the carboxylate anion would demonstrate enhanced aqueous solubility through favorable electrostatic interactions with water molecules and potential ion-dipole interactions.
Comparative studies on cyclopentanedicarboxylic acid systems [16] demonstrate the complexity of acid-base behavior in cyclic carboxylic acids, particularly regarding intramolecular hydrogen bonding effects. However, the monocarboxylic acid nature of 2,2-dimethylcyclopentane-1-carboxylic acid eliminates such intramolecular interactions, resulting in more straightforward ionization behavior governed primarily by the intrinsic acidity of the carboxyl group and the electronic environment provided by the substituted cyclopentane ring.
Corrosive;Irritant